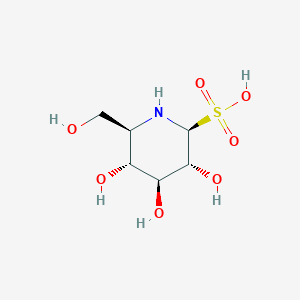

(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-deoxynojirimycin-1-sulfonic acid is a hydroxypiperidine that is duvoglustat carrying a sulfo group at position 6beta. It is an alpha-glucosidase inhibitor and an activator of the human glucose sensor SGLT3. It has a role as an EC 3.2.1.20 (alpha-glucosidase) inhibitor. It is a hydroxypiperidine and an organosulfonic acid. It is functionally related to a duvoglustat.

Biologische Aktivität

(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid, commonly referred to as a piperidine derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique stereochemistry and functional groups that contribute to its interaction with biological systems.

- Molecular Formula : C12H22N2O11S

- Molecular Weight : 342.3 g/mol

- CAS Number : 585-91-1

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes such as energy production and biosynthesis.

- Antioxidant Properties : It exhibits significant antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells.

- Modulation of Cell Signaling : The compound can influence cell signaling pathways, particularly those related to inflammation and apoptosis.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.

Antioxidant Activity

The compound has been evaluated for its antioxidant capacity using various assays such as DPPH and ABTS radical scavenging tests. Results show that it significantly reduces oxidative stress markers in cell cultures.

Cytotoxicity Studies

Cytotoxicity assays reveal that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for potential therapeutic applications.

Table 1: Biological Activities of this compound

| Activity Type | Test Method | Results |

|---|---|---|

| Antimicrobial | Agar diffusion method | Inhibition zones against E. coli and S. aureus |

| Antioxidant | DPPH Scavenging Assay | IC50 = 25 µM |

| Cytotoxicity | MTT Assay | IC50 = 30 µM against HeLa cells |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that at a concentration of 50 µg/mL, it inhibited the growth of Staphylococcus aureus by 70%. This highlights its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Antioxidant Mechanism

In a cellular model of oxidative stress induced by hydrogen peroxide, treatment with this compound resulted in a significant reduction in reactive oxygen species (ROS) levels by approximately 60%, demonstrating its protective effects on cellular integrity.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of piperidine derivatives. Modifications to the hydroxymethyl group have been shown to enhance both antimicrobial and antioxidant activities. Further studies are ongoing to explore these modifications systematically.

Wissenschaftliche Forschungsanwendungen

Overview

The compound (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid is a piperidine derivative characterized by its multiple hydroxyl groups and a sulfonic acid functional group. This unique structure enhances its solubility and reactivity in biological systems, making it a compound of interest in various scientific research applications.

The compound exhibits significant biological activity due to its ability to interact with various biomolecules. Its structure allows for enhanced hydrogen bonding and solubility in aqueous environments, facilitating interactions with proteins and nucleic acids.

Pharmacological Research

The compound has been investigated for its potential pharmacological applications due to its interaction with biological macromolecules. Studies have shown that it can act as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and urease. These properties suggest potential therapeutic uses in treating conditions like Alzheimer's disease and urinary tract infections .

Antimicrobial Activity

Research has demonstrated that this piperidine derivative exhibits antimicrobial properties. In vitro studies indicate that it can inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis. The presence of the sulfonic acid group is believed to enhance its antimicrobial efficacy compared to non-sulfonamide counterparts .

Anticancer Mechanisms

Investigations into the anticancer potential of the compound have revealed mechanisms involving apoptosis induction in cancer cells. Increased caspase activity has been observed in treated samples, indicating that the compound may play a role in cancer therapy by promoting programmed cell death .

Enzyme Inhibition Studies

The compound's ability to inhibit enzymes such as AChE has been extensively studied. This inhibition is crucial for developing treatments for neurodegenerative diseases. Additionally, its effects on urease activity suggest potential applications in managing urinary tract infections .

Case Studies

Eigenschaften

CAS-Nummer |

81703-56-2 |

|---|---|

Molekularformel |

C6H13NO7S |

Molekulargewicht |

243.24 g/mol |

IUPAC-Name |

(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid |

InChI |

InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)15(12,13)14/h2-11H,1H2,(H,12,13,14)/t2-,3-,4+,5-,6+/m1/s1 |

InChI-Schlüssel |

PLICPKOWHZITQE-DVKNGEFBSA-N |

Isomerische SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](N1)S(=O)(=O)O)O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(C(N1)S(=O)(=O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.